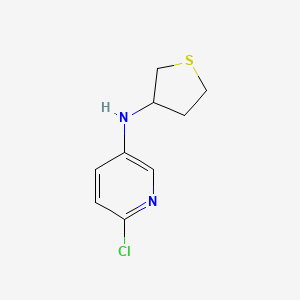

6-chloro-N-(thiolan-3-yl)pyridin-3-amine

Description

Contextualization within Pyridine (B92270) and Thiolane Chemical Space

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.gov Its ability to form hydrogen bonds, act as a ligand for metal ions, and serve as a scaffold for diverse functionalization makes it a privileged structure in drug design. rsc.org The presence of a chlorine atom and an amine group on the pyridine ring, as in 6-chloro-pyridin-3-amine, further modulates its electronic properties and reactivity, offering multiple points for chemical modification.

Thiolane , a five-membered saturated heterocyclic ring containing a sulfur atom, is also a significant moiety in medicinal chemistry. The sulfur atom can participate in various non-covalent interactions and is often used as a bioisosteric replacement for other functional groups to enhance pharmacokinetic properties. researchgate.netrsc.org Thiolane-based compounds have demonstrated a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. rsc.org

The combination of these two scaffolds in 6-chloro-N-(thiolan-3-yl)pyridin-3-amine creates a unique three-dimensional structure with a distinct distribution of electronic and steric features, suggesting potential for novel biological interactions.

Significance of Substituted Pyridines and Thiolanes in Chemical Biology and Organic Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis and are central to the development of a wide range of therapeutic agents. nih.gov They are found in drugs targeting a multitude of diseases, acting as kinase inhibitors, antihistamines, and antimicrobial agents, among others. nih.gov The specific substitution pattern on the pyridine ring is crucial for determining the compound's biological activity and selectivity. For instance, chloropyridines are valuable intermediates in cross-coupling reactions, allowing for the construction of complex molecular architectures. mdma.ch

Thiolane and its unsaturated counterpart, thiophene (B33073), are also of great importance. Thiophene is often used as a bioisostere for phenyl rings, a strategy employed to modulate a compound's metabolic stability and binding affinity. nih.govcambridgemedchemconsulting.com Thiolane derivatives, with their flexible, non-aromatic nature, can provide different conformational options for interacting with biological targets compared to their rigid aromatic counterparts. The sulfur atom in the thiolane ring can play a crucial role in binding to enzyme active sites. nih.gov

Rationale for Dedicated Research on this compound

While direct experimental data on this compound is limited, a strong rationale for its investigation can be constructed based on the principles of medicinal chemistry and structure-activity relationships (SAR).

Hybrid Pharmacophore Approach: The molecule combines the pharmacophoric features of both substituted pyridines and aminothiolanes. Substituted pyridines are known to interact with a variety of biological targets, including kinases and G-protein coupled receptors. nih.gov The aminothiolane moiety introduces a chiral center and a flexible side chain with a hydrogen bond donor and acceptor, which can lead to specific and high-affinity interactions with protein binding pockets.

Bioisosteric Replacement and Analogue Design: The thiolane ring can be considered a saturated bioisostere of a thiophene or even a phenyl ring, which are common in many bioactive molecules. Studying this compound could provide valuable insights into how saturation and conformational flexibility in this part of the molecule affect biological activity compared to more rigid aromatic systems.

Potential as a Kinase Inhibitor: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding site. The 3-amino group can act as a crucial hydrogen bond donor. The 6-chloro substituent can occupy a hydrophobic pocket, and the N-(thiolan-3-yl) group can extend into the solvent-exposed region, providing opportunities for further modification to enhance potency and selectivity. mdpi.com

The logical combination of these well-established pharmacophores suggests that this compound is a promising candidate for screening against various biological targets, particularly protein kinases.

Overview of Research Trends in Related Chemical Scaffolds

Current research in heterocyclic chemistry continues to focus on the development of novel, highly functionalized pyridine and sulfur-containing scaffolds. Key trends include:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient and versatile methods for the synthesis of substituted pyridines and thiolanes. This includes the use of transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies.

Focus on Kinase Inhibitors: The development of selective kinase inhibitors for the treatment of cancer and inflammatory diseases remains a major focus of drug discovery. Pyridine-based scaffolds are central to many of these efforts. nih.gov

Exploration of Covalent Inhibitors: There is growing interest in the design of covalent inhibitors that can form a permanent bond with their target protein, often leading to increased potency and duration of action. The reactivity of the chloropyridine moiety could potentially be exploited in this context. nih.gov

Application of Computational Chemistry: Pharmacophore modeling and in silico screening are increasingly used to guide the design and synthesis of new bioactive molecules based on known scaffolds like pyridine and thiophene. rsc.orgnih.gov

The study of this compound aligns well with these current research trends, as it represents a novel combination of scaffolds with the potential for interesting biological activity, and its synthesis and derivatization could leverage modern synthetic methods.

Detailed Research Findings

As direct research on this compound is not extensively published, we present data on the biological activities of related substituted pyridine and thiophene/thiolane derivatives to highlight the potential of this chemical space.

Table 1: Examples of Biologically Active Substituted Pyridine Derivatives

| Compound Class | Example Structure | Biological Activity |

| Chloropyridine Derivatives | 2-chloropyridine containing flavone (B191248) moieties | Potential telomerase inhibitors with activity against gastric cancer cells. nih.gov |

| Aminopyridine Derivatives | Substituted pyridines | Dopamine transporter (DAT) inhibitors. nih.gov |

| Pyridine-based Kinase Inhibitors | Pyridine-based Rho Kinase (ROCK) inhibitors | Potent and selective ROCK inhibitors for potential treatment of hypertension and glaucoma. nih.gov |

Table 2: Examples of Biologically Active Thiophene and Thiolane Derivatives

| Compound Class | Example Structure | Biological Activity |

| Thiolane-based Therapeutics | Nuphar sesquiterpene thioalkaloids | Antiviral, anticancer, and anti-platelet activities. rsc.org |

| Thiophene-based Enzyme Inhibitors | Tienilic acid | Mechanism-based inhibitor of cytochrome P-450 2C9. acs.org |

| Thiophene-based Neuraminidase Inhibitors | Novel thiophene derivatives | Potent inhibitors of influenza neuraminidase with antiviral activity. nih.gov |

| Thiophene-based Anti-inflammatory Agents | Tinoridine and Tiaprofenic acid | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov |

These tables illustrate the diverse and significant biological activities associated with both the substituted pyridine and the thiolane/thiophene scaffolds. The combination of these two pharmacophores in this compound provides a strong rationale for its investigation as a potential source of novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN2S |

|---|---|

Molecular Weight |

214.72 g/mol |

IUPAC Name |

6-chloro-N-(thiolan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C9H11ClN2S/c10-9-2-1-7(5-11-9)12-8-3-4-13-6-8/h1-2,5,8,12H,3-4,6H2 |

InChI Key |

BLFOLXYNOYSIDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NC2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Chloro N Thiolan 3 Yl Pyridin 3 Amine

Retrosynthetic Analysis of the 6-chloro-N-(thiolan-3-yl)pyridin-3-amine Scaffold

A logical retrosynthetic analysis of this compound involves the disconnection of the carbon-nitrogen bond between the pyridine (B92270) ring and the thiolane moiety. This approach simplifies the target structure into two key building blocks: 6-chloropyridin-3-amine and a suitable precursor for the 3-thiolane ring. This disconnection is strategically advantageous as it allows for the separate synthesis of the two main components, which can then be coupled in a final step.

The primary disconnection strategy is outlined below:

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic pathway suggests that the forward synthesis can be achieved through the coupling of these two key intermediates. The specific nature of the thiolane-based reactant will depend on the chosen coupling strategy.

Classical and Modern Synthetic Routes to the Compound

The forward synthesis of this compound can be approached through various multi-step linear and convergent strategies.

Multi-Step Linear and Convergent Synthesis Strategies

A convergent synthesis is generally preferred for efficiency. This involves the independent synthesis of the 6-chloropyridin-3-amine core and the 3-aminothiolane side chain, followed by their coupling.

Synthesis of 6-chloropyridin-3-amine:

One common route to 6-chloropyridin-3-amine starts from 2-chloro-5-nitropyridine. The nitro group can be effectively reduced to an amine using various reducing agents. A well-established method involves the use of iron powder in acetic acid.

Table 1: Synthesis of 6-chloropyridin-3-amine

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Chloro-5-nitropyridine | Fe, CH3COOH, rt to 50°C | 6-chloropyridin-3-amine |

This reduction is typically high-yielding and provides the desired aminopyridine precursor in good purity.

Synthesis of 3-aminothiolane:

The synthesis of 3-aminothiolane can be achieved from readily available starting materials. For instance, (R)-3-aminothiolane can be synthesized from D-methionine. This multi-step process involves the reduction of the carboxylic acid, protection of the amino group, intramolecular cyclization, and subsequent deprotection.

Coupling of the two fragments:

The final step in the convergent synthesis is the coupling of 6-chloropyridin-3-amine with a suitable 3-thiolane derivative. Two primary methods for this C-N bond formation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. In this case, 6-chloropyridin-3-amine would be reacted with a protected 3-halothiolane or 3-aminothiolane itself in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Nucleophilic Aromatic Substitution (SNAr): Given the presence of a chlorine atom on the electron-deficient pyridine ring, direct nucleophilic substitution by 3-aminothiolane is a plausible route. This reaction is typically carried out at elevated temperatures and may be facilitated by a base.

Table 2: Proposed Convergent Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Method | Reagents and Conditions | Product |

| 1 | 6-chloropyridin-3-amine | 3-Halothiolane (e.g., 3-bromothiolane) | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), base (e.g., NaOtBu), solvent (e.g., toluene), heat | This compound |

| 2 | 6-chloropyridin-3-amine | 3-Aminothiolane | Nucleophilic Aromatic Substitution | Base (e.g., K2CO3), solvent (e.g., DMF), heat | This compound |

One-Pot Reaction Approaches for Pyridine Ring Formation

While a convergent approach is common, one-pot methodologies for the synthesis of highly substituted pyridines are an area of active research. These methods often involve multicomponent reactions where several starting materials react in a single flask to form the pyridine core. While a specific one-pot synthesis for this compound is not prominently described, general strategies for pyridine synthesis could potentially be adapted. These often involve the condensation of carbonyl compounds, ammonia (B1221849) or amines, and other building blocks.

Strategies for Chloro- and Amine Functionalization

The introduction of the chloro and amine functionalities onto the pyridine ring is a critical aspect of the synthesis. As discussed, a common strategy is to start with a pre-functionalized pyridine ring, such as 2-chloro-5-nitropyridine.

Alternatively, one could envision starting with a different pyridine derivative and introducing the chloro and amino groups sequentially. For instance, starting with 3-aminopyridine, selective chlorination at the 6-position would be required. This can be challenging due to the directing effects of the amino group.

Conversely, starting with a dichloropyridine, such as 2,5-dichloropyridine (B42133), selective amination at the 5-position would be necessary. This regioselectivity can sometimes be controlled by the reaction conditions and the nature of the aminating agent.

Stereoselective Synthesis of Thiolane Moiety (if applicable)

If the stereochemistry of the thiolane ring is crucial for the intended application of this compound, then a stereoselective synthesis of the 3-aminothiolane intermediate is required. As mentioned earlier, an enantioselective synthesis of (R)-3-aminothiolane starting from the chiral pool material D-methionine has been reported. This approach ensures the formation of a single enantiomer of the thiolane precursor. Other stereoselective methods may involve asymmetric catalysis or the use of chiral auxiliaries.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis increasingly relies on advanced techniques and catalysis to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, several advanced methods could be employed.

Advanced Catalysts for Buchwald-Hartwig Amination: The development of new generations of palladium catalysts with sophisticated phosphine ligands has significantly expanded the scope and efficiency of C-N cross-coupling reactions. The use of sterically hindered and electron-rich ligands can facilitate the coupling of challenging substrates, potentially at lower catalyst loadings and milder reaction conditions.

Flow Chemistry: Performing the coupling reaction or other synthetic steps in a continuous flow reactor can offer several advantages over traditional batch processing. These include better control over reaction parameters (temperature, pressure, reaction time), improved safety, and easier scalability. For instance, the nucleophilic aromatic substitution step could potentially be accelerated and optimized using a high-temperature flow reactor.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields. The coupling of 6-chloropyridin-3-amine with 3-aminothiolane could be a candidate for microwave-assisted synthesis, potentially reducing the required reaction temperature and time.

Transition Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of aryl-amine bonds. nih.govchemspider.com This methodology is highly applicable to the synthesis of this compound. A plausible pathway involves the coupling of a suitably activated pyridine derivative, such as 3-bromo-6-chloropyridine, with 3-aminothiolane.

The success of this transformation relies on the careful selection of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity. Modern catalyst systems, often employing bulky electron-rich phosphine ligands, are effective for coupling heteroaromatic halides. nih.govmdpi.com Optimization studies on related systems have shown that ligands like XantPhos or BrettPhos, in combination with palladium sources such as Pd₂(dba)₃ and a base like cesium carbonate or sodium tert-butoxide, can effectively catalyze such C-N bond formations. mdpi.comnih.gov The reaction would typically be conducted in an inert solvent like toluene (B28343) or dioxane at elevated temperatures.

A key challenge in this specific synthesis is the potential for competitive reactions, including catalyst inhibition by the sulfur atom of the thiolane or the pyridine nitrogen. However, selective Buchwald-Hartwig aminations have been successfully performed on complex substrates, including haloquinolines, demonstrating that high selectivity can be achieved with careful optimization of reaction conditions. nih.gov

| Catalyst/Ligand System | Base | Solvent | Typical Temperature | Reference Reaction Type |

|---|---|---|---|---|

| Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 °C | Amination of Aryl Halides |

| Pd₂(dba)₃ / (±)-BINAP | NaOBut | Toluene | 80 °C | Amination of Bromopyridine |

| RuPhos Precatalyst | LiHMDS | Dioxane | 100 °C | Amination of 3-Halo-2-aminopyridines |

Organocatalysis and Biocatalysis in Reaction Design

Alternative pathways that avoid transition metals are increasingly sought after. Reductive amination offers a direct route to the target compound from two key fragments: 6-chloropyridin-3-amine and thiolan-3-one. This two-stage, one-pot process involves the initial formation of an imine intermediate, followed by its reduction to the final secondary amine.

While traditional reducing agents can be used, organocatalytic and biocatalytic methods offer greater control and potential for enantioselectivity if a chiral center is desired. For instance, Hantzsch esters in combination with a chiral phosphoric acid could facilitate the asymmetric reduction of the imine intermediate.

In the realm of biocatalysis, imine reductases (IREDs) are a class of enzymes that catalyze the reduction of imines with high stereoselectivity. A hypothetical biocatalytic approach would involve screening a library of IREDs to find an enzyme capable of reducing the imine formed between 6-chloropyridin-3-amine and thiolan-3-one. This method aligns with green chemistry principles by operating under mild aqueous conditions. researchgate.net Another related catalytic approach involves the reduction of an intermediate imine using hydrogen gas in the presence of a platinum catalyst, a method demonstrated in the synthesis of related pyridylmethylamines. google.com

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable processes. citedrive.comresearchgate.net This involves several considerations for the plausible synthetic routes.

Atom Economy : Reductive amination is inherently more atom-economical than a cross-coupling reaction, which generates stoichiometric amounts of salt byproducts.

Catalysis : Utilizing catalysts, whether transition metal, organo-, or bio-catalysts, is a core principle. This reduces the need for stoichiometric reagents. For metal-catalyzed routes, using low catalyst loadings and catalysts based on more abundant metals is preferable.

Solvent Choice : The selection of environmentally benign solvents is critical. Water, ethanol, or solvents like 2-methyl-THF are preferred over chlorinated or aprotic polar solvents. biosynce.com Solvent-free multicomponent reactions are also a green alternative for synthesizing pyridine derivatives. researchgate.netnih.gov

Energy Efficiency : Methodologies such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

By integrating these principles, the environmental impact of the synthesis can be minimized.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry provides significant advantages in terms of safety, scalability, and process control for the synthesis of chemical intermediates. nih.gov Both the Buchwald-Hartwig amination and reductive amination pathways could be adapted to a continuous flow process.

For a flow-based Buchwald-Hartwig reaction, a packed-bed reactor containing a heterogeneous palladium catalyst could be employed. This setup simplifies catalyst removal and reuse, a key advantage over homogeneous batch processes. Reactant solutions of 3-bromo-6-chloropyridine and 3-aminothiolane would be pumped through the heated reactor to yield the product in a continuous stream.

Similarly, a reductive amination could be performed in a flow system. The imine formation could occur in one reactor coil, followed by introduction into a second module containing a packed-bed with a solid-supported reducing agent (e.g., a polymer-supported borohydride) or a hydrogenation catalyst. This "telescoping" of reactions minimizes manual handling of intermediates and improves efficiency. acs.org

Derivatization and Analogue Synthesis Strategies

The structure of this compound offers multiple sites for further chemical modification to generate a library of analogues.

Modification of the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring is a versatile handle for derivatization. It is susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as alkoxides, thiols, or other amines, typically under heated conditions.

Furthermore, the chloro group can be replaced using a variety of transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling : Reaction with aryl or alkyl boronic acids can introduce new carbon-carbon bonds.

Sonogashira Coupling : Palladium-catalyzed reaction with terminal alkynes yields alkynyl-substituted pyridines.

Buchwald-Hartwig Amination : A second amination reaction could replace the chlorine with a different amino group.

These reactions allow for extensive diversification of the pyridine core.

| Reaction Type | Reagent | Resulting Substituent | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Aryl group | Pd(PPh₃)₄ |

| Sonogashira Coupling | R-C≡CH | Alkynyl group | PdCl₂(PPh₃)₂ / CuI |

| Heck Coupling | Alkene | Alkenyl group | Pd(OAc)₂ |

| SNAr | NaOR | Alkoxy group | None (Heat) |

Variations on the Thiolane Moiety and Nitrogen Linkage

The thiolane ring and the secondary amine linker also provide opportunities for modification. The sulfur atom in the thiolane ring can be readily oxidized to form the corresponding sulfoxide (B87167) or sulfone using controlled amounts of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

The secondary amine is a nucleophilic site that can undergo further reactions:

Acylation : Reaction with acyl chlorides or anhydrides will form the corresponding amide derivative.

Alkylation : Introduction of a second alkyl group can be achieved using alkyl halides, though care must be taken to avoid quaternization of the pyridine nitrogen. researchgate.net Reductive amination with another aldehyde or ketone is also a viable method.

N-Dealkylation : Under specific conditions, the thiolane group could potentially be cleaved from the nitrogen, regenerating the 6-chloropyridin-3-amine precursor. nih.gov

These derivatization strategies allow for the fine-tuning of the compound's physicochemical properties.

Isotopic Labeling for Mechanistic Studies

To gain deeper insight into the reaction mechanism for the formation of this compound, isotopic labeling studies can be employed. These studies are powerful tools for elucidating reaction pathways, identifying rate-determining steps, and understanding the nature of transition states. researchgate.net Kinetic Isotope Effects (KIEs) are a primary method used in these investigations, where the rate of a reaction with an isotopically labeled reactant is compared to the rate with the unlabeled reactant.

Deuterium (B1214612) Labeling:

The use of deuterium (²H), a heavy isotope of hydrogen, can provide valuable information about bond-breaking events involving hydrogen atoms in the rate-determining step of a reaction. In the context of the proposed Buchwald-Hartwig synthesis, deuterium labeling could be incorporated into the 3-aminothiolane reactant at the N-H positions (to form 3-(dideuterioamino)thiolane).

If the deprotonation of the amine by the base is the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be expected. This is because the heavier deuterium forms a stronger bond with nitrogen than protium (B1232500) (¹H), and thus, this bond is broken more slowly. A significant KIE would suggest that the N-H bond cleavage is kinetically significant. Conversely, the absence of a significant KIE would imply that this step is not rate-limiting.

Interactive Data Table: Hypothetical Deuterium Kinetic Isotope Effects

| Labeled Reactant | Unlabeled Reactant | kH/kD | Implication for Rate-Determining Step |

| 3-(dideuterioamino)thiolane | 3-aminothiolane | > 1 | N-H bond cleavage is likely part of the rate-determining step. |

| 3-(dideuterioamino)thiolane | 3-aminothiolane | ≈ 1 | N-H bond cleavage is likely not part of the rate-determining step. |

¹³C Labeling:

Carbon-13 (¹³C) labeling can be used to probe changes in bonding at specific carbon atoms during the reaction. In the synthesis of this compound, the 2,5-dichloropyridine could be synthesized with a ¹³C label at the C5 position (the carbon atom bonded to the chlorine that is substituted).

A ¹³C KIE can provide information about the oxidative addition step. If the cleavage of the carbon-chlorine bond at the C5 position is the rate-determining step, a measurable ¹³C KIE would be observed. The magnitude of this effect can give further insight into the transition state structure of the oxidative addition. nih.govnih.gov For instance, a significant KIE suggests a substantial change in the bonding environment of the labeled carbon in the transition state of the rate-limiting step.

Interactive Data Table: Hypothetical ¹³C Kinetic Isotope Effects

| Labeled Position in 2,5-dichloropyridine | k¹²C/k¹³C | Implication for Rate-Determining Step |

| C5 | > 1.02 | C-Cl bond cleavage at the C5 position is likely involved in the rate-determining step (oxidative addition). |

| C5 | ≈ 1 | C-Cl bond cleavage at the C5 position is likely not the sole rate-determining step. |

By combining the results from both deuterium and ¹³C labeling studies, a more complete picture of the reaction mechanism for the synthesis of this compound via Buchwald-Hartwig amination can be constructed. These studies are crucial for optimizing reaction conditions and for the rational design of more efficient catalytic systems.

Mechanistic Studies of Chemical Transformations Involving 6 Chloro N Thiolan 3 Yl Pyridin 3 Amine

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The synthesis of 6-chloro-N-(thiolan-3-yl)pyridin-3-amine likely involves a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. In a plausible synthetic route, 3-aminothiolane would act as the nucleophile, displacing a suitable leaving group on a pyridine (B92270) ring. A common precursor for such a reaction would be a di-substituted pyridine, for example, 2,5-dichloropyridine (B42133) or a related derivative.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. nih.govnih.gov The reaction is initiated by the nucleophilic attack of the amine group of 3-aminothiolane on the electron-deficient carbon atom of the pyridine ring bearing the leaving group (in this case, a chlorine atom at the 6-position). This attack forms a high-energy anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this complex is delocalized across the aromatic ring and is stabilized by electron-withdrawing groups. The subsequent step involves the departure of the leaving group (chloride ion), which restores the aromaticity of the pyridine ring and yields the final product, this compound.

Kinetic studies on similar amination reactions via nucleophilic aromatic substitution have been performed to elucidate the feasibility of different reaction pathways and to resolve contradictions in the understanding of the reaction mechanism. researchgate.net

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics of the nucleophilic aromatic substitution reaction to form this compound are expected to be influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the reaction temperature. The rate-determining step is typically the formation of the Meisenheimer complex, although in some cases, the breakdown of this intermediate can be rate-limiting.

Chemo-, Regio-, and Stereoselectivity Investigations

Chemoselectivity: In reactions involving precursors with multiple electrophilic sites, achieving high chemoselectivity is crucial. For instance, if the pyridine precursor contains other leaving groups, the reaction conditions must be optimized to favor substitution at the desired position.

Regioselectivity: The regioselectivity of the nucleophilic attack is governed by the electronic properties of the pyridine ring. The presence of the chloro group and the ring nitrogen directs the nucleophilic attack to specific positions. In the case of a precursor like 2,5-dichloropyridine, the substitution pattern of the final product will depend on the relative activation of the two chloro-substituted carbons towards nucleophilic attack.

Stereoselectivity: Since 3-aminothiolane is a chiral molecule (unless a racemic mixture is used), the synthesis of this compound can potentially lead to stereoisomers. If an enantiomerically pure form of 3-aminothiolane is used, the reaction is expected to proceed with retention of configuration at the chiral center, yielding an enantiomerically enriched product. Catalytic enantioselective methods have been developed for the synthesis of other substituted piperidines and could potentially be adapted for chiral thiomorpholine (B91149) derivatives. acs.org

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent can significantly impact the rate and outcome of the SNAr reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for these reactions as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

Computational and Theoretical Investigations of 6 Chloro N Thiolan 3 Yl Pyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the nature of chemical bonds.

Molecular Orbitals, Electron Density, and Electrostatic Potential

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. Electron density maps would reveal the regions of high and low electron concentration, while the electrostatic potential surface would highlight the electron-rich (negative potential) and electron-poor (positive potential) areas, which are key to understanding intermolecular interactions.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis chemical shifts/frequencies for structural interpretation)

Theoretical calculations can predict spectroscopic data that aids in the structural elucidation of a compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: Calculation of vibrational frequencies can predict the positions of characteristic absorption bands in the infrared spectrum, corresponding to the stretching and bending of specific bonds (e.g., N-H, C-Cl, C-S).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing information about the molecule's chromophores.

Conformational Analysis and Potential Energy Surfaces

The thiane (B73995) ring in 6-chloro-N-(thiolan-3-yl)pyridin-3-amine can adopt various conformations. A systematic conformational search and the calculation of the potential energy surface would identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding the molecule's three-dimensional structure and flexibility.

Computational Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the reactivity of different sites on the molecule. By analyzing parameters such as Fukui functions or by modeling reaction profiles, researchers can identify which atoms are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting the products of chemical reactions and for elucidating potential mechanistic pathways.

Ligand-Based and Structure-Based Computational Design Approaches

If this compound were being investigated as a potential drug candidate, computational design approaches would be employed.

Ligand-Based Design: This approach would involve comparing the structural and electronic properties of the molecule to other known active compounds to build a pharmacophore model. This model would define the essential features required for biological activity.

Structure-Based Design: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations could be performed. These simulations would predict the preferred binding orientation of the molecule within the target's active site and estimate the binding affinity. This information can guide the design of more potent analogs.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based).

For this compound, a hypothetical pharmacophore model could be constructed by identifying its key chemical features. This would include a hydrogen bond donor (the secondary amine), hydrogen bond acceptors (the pyridine (B92270) nitrogen and the chlorine atom), and a hydrophobic region (the throlan ring).

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Location on Molecule |

| Hydrogen Bond Donor | Secondary amine (NH) |

| Hydrogen Bond Acceptor | Pyridine nitrogen |

| Hydrogen Bond Acceptor | Chlorine atom |

| Hydrophobic Center | Thiolan ring |

This model could then be used as a 3D query to search for other molecules with a similar arrangement of features.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by statistically analyzing a dataset of compounds for which the activity or property of interest has been experimentally measured.

A QSAR/QSPR study for a series of analogs of this compound would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of atoms, Number of rings |

| Topological | Wiener index, Randic index |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, Partial charges |

| Lipophilicity | LogP |

By correlating these descriptors with the observed activity or property, a mathematical equation can be derived that can then be used to predict the activity or property of new, untested compounds. This approach is valuable for optimizing lead compounds and for prioritizing the synthesis of new molecules with desired characteristics.

Structure Activity Relationship Sar and Ligand Design Principles for 6 Chloro N Thiolan 3 Yl Pyridin 3 Amine and Analogues

Systematic Structural Modifications and Their Influence on Target Interaction

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance desired biological activities and pharmacokinetic properties. For the 6-chloro-N-(thiolan-3-yl)pyridin-3-amine scaffold, this involves discrete changes to its core components: the substituted pyridine (B92270) ring, the amine linker, and the thiolane ring.

The electronic and steric properties of substituents on the pyridine and thiolane rings can dramatically alter a compound's interaction with its target protein.

Pyridine Ring Substituents: The 2-amino-pyridine moiety is a prevalent feature in many kinase inhibitors, often engaging in crucial hydrogen bonding interactions with the kinase hinge region. acs.org The 6-chloro substituent on the pyridine ring of the parent compound is a key feature. Halogen atoms, like chlorine, are known to influence the electronic properties of the aromatic ring and can participate in halogen bonding, a specific type of non-covalent interaction with protein residues. SAR studies on similar scaffolds, such as 1-phenylbenzazepines, have shown that a 6-chloro group can enhance affinity for certain receptors. mdpi.com The introduction of different substituents on the pyridine ring can modulate activity. For example, in various pyridine derivatives, the addition of methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups has been shown to significantly improve antiproliferative activity against several cancer cell lines. mdpi.com Conversely, the position of these substituents is critical; ortho-substituents on a phenyl ring attached to a quinoline (B57606) core have been shown to potentially decrease activity. nih.gov

Thiolane Ring Substituents: The thiolane (tetrahydrothiophene) ring provides a three-dimensional character to the ligand. Thiophene (B33073) and its derivatives are important scaffolds in many pharmacologically active compounds due to their electronic features and ability to engage in various interactions. mdpi.comresearchgate.net Modifications to this ring can influence the compound's conformation and how it fits into a binding pocket. The sulfur atom in the thiolane ring can act as a hydrogen bond acceptor. Altering the ring size or introducing substituents can impact the strain and lability of potential metal-ligand interactions if the target is a metalloenzyme. rsc.org For instance, increasing the number of thiophene rings in a conjugated system can enhance π-conjugation and shift UV-visible absorption, a principle that can be relevant for photodynamic therapy applications. mdpi.com While the thiolane ring in this compound is saturated, its substitution pattern can still significantly affect binding affinity and selectivity by altering steric bulk and conformational preferences.

The following table illustrates hypothetical SAR trends based on common substituent effects observed in related heterocyclic compounds.

| Modification | Position | Substituent Example | Anticipated Influence on Activity |

| Pyridine Ring | C2, C4, C5 | -OCH₃, -OH | May increase potency through new H-bond interactions. mdpi.com |

| Pyridine Ring | C6 | -F, -Br | Modulates electronic properties; may alter halogen bond strength. nih.gov |

| Thiolane Ring | C2, C4, C5 | -CH₃, -OH | Alters steric profile and may introduce new interaction points. |

| Thiolane Ring | Sulfur atom | Oxidation to sulfoxide (B87167) or sulfone | Increases polarity and H-bonding capacity. |

Bioisosteric replacement involves substituting one functional group with another that retains similar chemical and physical properties, with the goal of improving potency, selectivity, or metabolic stability. For the this compound scaffold, several bioisosteric replacements can be considered.

Thiolane Ring: The thiolane ring can be replaced by other five- or six-membered rings to explore the impact on conformational flexibility and interaction with the target. A common bioisostere for a thiolane ring is a cyclopentane (B165970) or a pyrrolidine (B122466) ring. Replacing the sulfur atom with a carbon or nitrogen atom would significantly alter the electronic properties and hydrogen bonding potential of the ring.

Chloro Group: The chlorine atom at the C6 position can be replaced with other halogens like fluorine or bromine, or with bioisosteres such as a trifluoromethyl (-CF₃) or a cyano (-CN) group. These changes would systematically vary the steric and electronic profile of the pyridine ring.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Thiolane | Cyclopentane | Remove sulfur H-bond acceptor, investigate steric effects. |

| Thiolane | Pyrrolidine | Introduce a hydrogen bond donor/acceptor (N-H). |

| Thiolane | Tetrahydrofuran | Replace sulfur with an oxygen atom as H-bond acceptor. |

| Pyridine | Pyrimidine (B1678525) | Alter H-bonding pattern and dipole moment. nih.gov |

| Chlorine | -CF₃ | Maintain electron-withdrawing nature with increased lipophilicity. |

Controlling the conformational flexibility of a ligand is a powerful strategy to enhance binding affinity and selectivity. Flexible molecules expend entropic energy upon binding to a target, whereas conformationally restricted, or rigid, molecules have a lower entropic penalty. researchgate.net

For this compound, the primary sources of flexibility are the bond between the pyridine and the amine linker and the puckering of the thiolane ring. Strategies to modulate this flexibility include:

Introducing Rigid Scaffolds: Incorporating the amine linker into a bicyclic system can lock the relative orientation of the pyridine and thiolane moieties. This has been demonstrated in the development of GABA analogues, where a bicyclic octahydro-1H-cyclopenta[b]pyridine scaffold was used to create a conformationally restricted molecule. researchgate.netnih.gov

Ring Fusion: Fusing a new ring to the pyridine or thiolane core can limit conformational freedom.

Introduction of Double Bonds or Bulky Groups: Strategically placing double bonds or bulky substituents can restrict bond rotation and favor specific conformations.

The goal of these modifications is to pre-organize the ligand into its bioactive conformation, the specific shape it adopts when bound to its biological target, thereby increasing its affinity.

Pharmacophore Elucidation for Molecular Recognition

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Elucidating the pharmacophore for this compound analogues involves identifying key interaction points. Based on the structure, a hypothetical pharmacophore could include:

Hydrogen Bond Acceptors: The nitrogen atom(s) in the pyridine ring and the sulfur atom in the thiolane ring.

Hydrogen Bond Donor: The secondary amine linker (-NH-).

Aromatic/Hydrophobic Region: The pyridine ring.

Halogen Bond Donor: The chlorine atom.

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are often used to refine these models by correlating structural features with biological activity. danaher.com

Design of Targeted Libraries for SAR Expansion

Once a preliminary SAR is established, targeted libraries of compounds are designed and synthesized to further explore the chemical space around the lead compound. This approach allows for a more comprehensive understanding of the structural requirements for activity. The design of a library based on the this compound scaffold would involve a combinatorial approach, varying substituents at key positions.

For example, a library could be constructed by reacting a common intermediate, such as 6-chloro-pyridin-3-amine, with a diverse set of substituted thiolanes. Alternatively, different substituted 3-aminopyridines could be reacted with 3-thiolanone. The use of privileged scaffolds, like pyrimidine or pyridine, in the design of DNA-encoded libraries (DELs) allows for the rapid generation and screening of billions of compounds to identify novel hits. nih.gov

Fragment-Based Design and Lead Optimization Strategies (chemical aspects only)

Fragment-based drug design (FBDD) is an alternative approach to lead discovery that starts with identifying low-molecular-weight fragments that bind weakly to the target. nih.govnih.gov These fragments are then grown or linked together to produce a higher-affinity lead compound. nih.govscispace.com

In the context of this compound, one could envision the 6-chloropyridine moiety and a thiolane derivative as initial fragments. If screening identifies these as binders to adjacent pockets on a target, they could be linked together.

Lead optimization is the process of refining a promising lead compound to improve its potency, selectivity, and physicochemical properties. danaher.comgardp.org From a chemical perspective, this involves iterative cycles of design, synthesis, and testing. danaher.com Strategies relevant to the this compound scaffold include:

Functional Group Modification: Converting functional groups to improve properties. For example, if the secondary amine is a site of metabolic instability, it could be modified or shielded with steric bulk. scribd.com

Scaffold Hopping: Replacing the central pyridine-thiolane scaffold with a structurally different one that maintains the key pharmacophoric features.

Structure-Based Design: If the 3D structure of the target protein is known, computational methods can be used to design modifications that improve the fit and interactions within the binding site. scispace.com

This iterative process of chemical modification, guided by SAR, is crucial for transforming an initial hit into a viable drug candidate.

Scaffold Hopping and Privileged Structure Integration

Scaffold hopping is a sophisticated strategy in drug design that involves the replacement of a core molecular framework (the scaffold) with a structurally distinct moiety, while preserving the essential pharmacophoric features required for biological activity. nih.gov This approach is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic profiles, and discovering novel chemical series with enhanced potency or selectivity.

For analogues of this compound, which often target protein kinases, the 6-chloropyridin-3-amine core can be considered a key pharmacophoric element. The nitrogen atoms of the pyridine ring and the exocyclic amine can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The thiolan-3-yl group occupies a neighboring hydrophobic pocket. Scaffold hopping, in this context, could involve the replacement of the pyridin-3-amine scaffold with other heterocyclic systems that maintain a similar spatial arrangement of hydrogen bond donors and acceptors.

Table 1: Hypothetical Scaffold Hopping from a 6-chloropyridin-3-amine Core

| Original Scaffold | Hopped Scaffold | Rationale | Potential Target Interaction |

| 6-chloropyridin-3-amine | 1H-Pyrazolo[3,4-b]pyridine | The pyrazolopyridine core is a known bioisostere of adenine (B156593) and can act as a hinge-binder in kinase inhibitors. nih.gov | Maintains key hydrogen bonding interactions with the kinase hinge region. |

| 6-chloropyridin-3-amine | 7-Azaindole (B17877) | The 7-azaindole scaffold has demonstrated improved cellular activity in some kinase inhibitor series compared to related aminopyridines. nih.gov | Offers a different vector for substituent placement, potentially accessing new interactions. |

| 6-chloropyridin-3-amine | Imidazo[1,2-a]pyridine | While potentially altering the hydrogen bonding pattern, this scaffold has been successfully employed in kinase inhibitor design. nih.gov | May offer improved physicochemical properties such as solubility. |

Privileged structures are molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The integration of such structures into a ligand can significantly increase the probability of discovering potent and selective modulators of a specific target. In the context of kinase inhibitors, several heterocyclic systems have been identified as privileged scaffolds due to their recurrent appearance in potent and clinically successful drugs.

For the this compound series, the pyridine ring itself is a component of many privileged structures. nih.gov Further derivatization could involve replacing the thiolan-3-yl moiety with known privileged structures that can favorably interact with the targeted protein.

Table 2: Integration of Privileged Structures as N-Substituents

| Original N-Substituent | Privileged Structure Replacement | Rationale for Integration | Potential for Improved Activity |

| Thiolan-3-yl | Aminopyrazole | Aminopyrazoles are recognized as privileged structures in the design of protein kinase inhibitors, often showing selectivity for specific kinase families. bas.bg | The pyrazole (B372694) ring can engage in additional hydrogen bonding or pi-stacking interactions within the active site. |

| Thiolan-3-yl | Substituted Benzimidazole | Benzimidazoles are versatile privileged structures found in a wide array of biologically active compounds. | The larger aromatic system can occupy larger hydrophobic pockets and allow for further functionalization to fine-tune activity and properties. |

| Thiolan-3-yl | Morpholine (B109124) | The morpholine ring is a common substituent in drug candidates, often improving solubility and metabolic stability. | While not a traditional "privileged" binding motif, its frequent use highlights its favorable drug-like properties. |

Detailed research findings from studies on related aminopyridine and pyrazolopyridine-based kinase inhibitors have demonstrated that subtle changes to the core scaffold or its substituents can have a profound impact on biological activity. For example, in some kinase inhibitor series, the replacement of a pyridine ring with a pyrazole has led to significant improvements in selectivity. nih.gov Similarly, the introduction of small alkyl groups or polar moieties on appended rings can drastically alter binding affinity and pharmacokinetic parameters.

By systematically applying the principles of scaffold hopping and privileged structure integration, medicinal chemists can explore a vast chemical space around the this compound template. This exploration, guided by SAR data from analogous series, paves the way for the discovery of novel compounds with superior therapeutic potential.

Biological and Pharmacological Insights: Mechanism Focused Investigations of 6 Chloro N Thiolan 3 Yl Pyridin 3 Amine

In Vitro Biochemical and Cellular Target Identification and Validation

No data available.

Enzyme Inhibition/Activation Kinetics and Specificity Studies

No data available.

Receptor Binding and Modulation Assays

No data available.

Ion Channel Modulation Studies

No data available.

Elucidation of Molecular Mechanisms of Action

No data available.

Protein-Ligand Complex Structural Analysis (e.g., X-ray Crystallography, Cryo-EM)

No data available.

Allosteric vs. Orthosteric Binding Mode Characterization

No data available.

Cellular Pathway Modulation and Signaling Crosstalk

Currently, there is no published research detailing the effects of 6-chloro-N-(thiolan-3-yl)pyridin-3-amine on cellular pathways or its involvement in signaling crosstalk. The scientific community has not yet reported on which signaling cascades this compound might influence, whether it acts as an agonist or antagonist of specific receptors, or how it might modulate the activity of kinases, phosphatases, or other key signaling proteins. Investigations would be required to determine if it impacts major pathways such as MAPK/ERK, PI3K/AKT, or JAK/STAT, which are fundamental to cellular processes like growth, differentiation, and survival. Without experimental data, any discussion of its role in cellular signaling would be purely conjectural.

Chemical Biology Tools Development Based on this compound

The development of chemical biology tools, such as chemical probes or activity-based protein profiling reagents, is predicated on a foundational understanding of a compound's biological activity and molecular targets. As there is no information on the biological targets of this compound, its development into such tools has not been documented.

Design and Application of Chemical Probes for Target Engagement

The design of a chemical probe requires knowledge of a specific biological target. A probe is typically a modified version of a bioactive molecule that allows for the detection and study of its target within a complex biological system. Since the molecular targets of this compound are unknown, no chemical probes based on its scaffold have been designed or applied to study target engagement. Research would first need to identify a specific protein or pathway with which this compound interacts before such tools could be rationally developed.

Development of Activity-Based Protein Profiling (ABPP) Reagents

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize enzyme function in native biological systems. ABPP reagents are typically small molecules that form a covalent bond with the active site of an enzyme. The development of an ABPP reagent based on this compound would necessitate evidence that it can covalently modify a class of enzymes. To date, no such reactivity or enzyme inhibition has been reported for this compound, precluding its development as an ABPP reagent.

Functional Biological Responses at the Cellular Level (e.g., cell viability, proliferation, migration in a mechanistic context)

The functional consequences of treating cells with this compound have not been described in the scientific literature. There are no available studies examining its effects on fundamental cellular processes such as cell viability, proliferation, or migration. Therefore, it is unknown whether this compound exhibits cytotoxic, cytostatic, or pro-migratory effects. Mechanistic studies to elucidate how it might induce such responses are, by extension, also absent.

Table of Research Data on the Functional Biological Responses of this compound

| Biological Process | Cell Line | Assay | Outcome | Mechanistic Insight |

| Cell Viability | Not Reported | Not Reported | Data Not Available | Data Not Available |

| Cell Proliferation | Not Reported | Not Reported | Data Not Available | Data Not Available |

| Cell Migration | Not Reported | Not Reported | Data Not Available | Data Not Available |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution and in the solid state. For 6-chloro-N-(thiolan-3-yl)pyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unequivocally assign all proton (¹H) and carbon (¹³C) signals and to probe the compound's conformational dynamics.

Based on the analysis of its constituent fragments, the 6-chloropyridin-3-amine and the thiolane ring, a predicted NMR spectral dataset can be constructed. The pyridine (B92270) ring protons are expected in the aromatic region, influenced by the electron-withdrawing chlorine atom and the electron-donating amino group. The protons of the thiolane ring will appear in the aliphatic region, with their chemical shifts and multiplicities dictated by their diastereotopic nature and coupling to the methine proton at the point of attachment to the nitrogen.

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 8.0 - 8.2 | 140 - 142 |

| 4 | 7.2 - 7.4 | 125 - 127 |

| 5 | 7.0 - 7.2 | 138 - 140 |

| 6 | - | 145 - 147 |

| 1' (NH) | 5.0 - 6.0 | - |

| 3' | 4.0 - 4.5 | 55 - 60 |

| 2' | 2.8 - 3.2 | 35 - 40 |

| 4' | 2.0 - 2.5 | 30 - 35 |

| 5' | 2.8 - 3.2 | 35 - 40 |

To move beyond simple 1D spectra and fully resolve the structure, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pyridine and thiolane rings. For instance, correlations would be expected between H-4 and H-5 of the pyridine ring, and among the protons of the thiolane ring (H-2', H-3', H-4', and H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, correlations from the NH proton to carbons C-3, C-2, and C-4 of the pyridine ring, and to C-3' of the thiolane ring would confirm the N-linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They are particularly useful for determining the preferred conformation of the thiolane ring and its orientation relative to the pyridine ring. For example, NOE or ROE cross-peaks between the thiolane protons and the pyridine ring protons would indicate specific spatial arrangements. mdpi.commdpi.com

Interactive 2D NMR Correlation Table (Predicted)

| Proton (¹H) | COSY Correlations | HSQC Correlations | HMBC Correlations | NOESY/ROESY Correlations |

| H-2 | H-4 | C-2 | C-3, C-4, C-6 | H-4, NH |

| H-4 | H-2, H-5 | C-4 | C-2, C-3, C-5, C-6 | H-2, H-5 |

| H-5 | H-4 | C-5 | C-3, C-4, C-6 | H-4, NH |

| NH | H-3' | - | C-2, C-3, C-4, C-3' | H-2, H-5, H-3' |

| H-3' | NH, H-2', H-4' | C-3' | C-2', C-4', C-5' | NH, H-2', H-4' |

| H-2' | H-3', H-5' | C-2' | C-3', C-4', C-5' | H-3', H-4', H-5' |

| H-4' | H-3', H-5' | C-4' | C-2', C-3', C-5' | H-3', H-2', H-5' |

| H-5' | H-2', H-4' | C-5' | C-2', C-3', C-4' | H-2', H-4' |

The study of active pharmaceutical ingredients in the solid state is crucial, as different crystalline forms (polymorphs) or amorphous forms can exhibit different physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms. researchgate.net For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments could be used to identify and characterize different polymorphs. Each polymorph would be expected to give a unique ssNMR spectrum due to differences in the local molecular environment and intermolecular interactions in the crystal lattice. This technique is particularly valuable for studying materials that are not amenable to single-crystal X-ray diffraction. nih.govnih.gov

Given that many pyridine-containing molecules exhibit biological activity by binding to proteins, ligand-observed NMR techniques could be employed to study the interaction of this compound with a target protein. nih.govresearchgate.net Experiments such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which protons of the ligand are in close contact with the protein, providing valuable information about the binding epitope. These studies are instrumental in drug discovery for confirming target engagement and for guiding lead optimization. nmrdb.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. This is a fundamental step in confirming the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For this compound, characteristic fragmentation pathways would be expected, including cleavage of the N-C bond connecting the pyridine and thiolane rings, as well as fragmentation within the thiolane ring.

Predicted Key MS/MS Fragments

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| [M+H]⁺ | C₉H₁₁ClN₃S⁺ | Protonated molecular ion |

| [M-Cl]⁺ | C₉H₁₁N₃S⁺ | Loss of chlorine radical |

| [M-C₄H₇S]⁺ | C₅H₄ClN₂⁺ | Cleavage of the N-thiolane bond |

| [C₅H₅ClN₂]⁺ | 6-chloropyridin-3-amine cation | Cleavage of the N-thiolane bond |

| [C₄H₇S]⁺ | Thiolane fragment | Cleavage of the N-thiolane bond |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring the progress of the synthesis of this compound. By analyzing samples from the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked. Furthermore, LC-HRMS can be used for impurity profiling of the final product. This involves the detection, identification, and quantification of any by-products or residual starting materials. The high sensitivity and mass accuracy of HRMS allow for the identification of impurities even at very low levels, which is critical for the quality control of chemical compounds. lcms.czwaters.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and providing a unique "molecular fingerprint" of a compound. The vibrational modes of a molecule are sensitive to its structure, bonding, and symmetry.

For this compound, characteristic vibrational bands would arise from the 6-chloropyridin-3-amine moiety and the N-(thiolan-3-yl) substituent. The IR and Raman spectra would be expected to show distinct peaks corresponding to N-H, C-H, C=N, C=C, C-N, C-S, and C-Cl stretching and bending vibrations.

A theoretical and experimental study on 2-amino-5-chloropyridine (B124133) (2A5CP) and 2-amino-6-chloropyridine (B103851) (2A6CP) provides insight into the expected vibrational frequencies for the chloropyridine portion of the molecule. core.ac.uk The N-H stretching vibrations in primary aromatic amines typically appear in the 3500–3000 cm⁻¹ region. core.ac.uk For 2A6CP, which is structurally analogous to the pyridine core of the title compound, N-H asymmetric and symmetric stretching vibrations were observed at 3560 cm⁻¹ and 3450 cm⁻¹ in the FT-IR spectrum, respectively. core.ac.uk The C-N stretching of aromatic amines is expected in the 1382-1266 cm⁻¹ range. core.ac.uk

The table below presents a selection of observed vibrational frequencies for 2-amino-6-chloropyridine, which can serve as a reference for the expected vibrational modes of the 6-chloropyridin-3-amine core.

Table 1: Selected Vibrational Frequencies for the Analogous Compound 2-Amino-6-chloropyridine

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretching | 3560 | 3562 |

| N-H Symmetric Stretching | 3450 | 3449 |

| C=N Stretching | 1640 | 1640 |

| C-N Stretching | 1370 | 1372 |

| NH₂ Wagging | 448 | 448 |

Data sourced from a study on 2-amino-6-chloropyridine. core.ac.uk

The thiolan-3-yl group would introduce characteristic C-H stretching frequencies for the methylene (B1212753) groups around 2950-2850 cm⁻¹ and C-S stretching vibrations, which are typically weak and appear in the 700-600 cm⁻¹ region.

X-ray Crystallography for Single Crystal Structure Determination and Absolute Stereochemistry

As this compound contains a chiral center at the 3-position of the thiolan ring, X-ray crystallography of a single enantiomer could be used to determine its absolute stereochemistry.

While a crystal structure for this compound has not been reported, the structure of a related substituted chloropyridine, 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, provides an example of the crystallographic data that can be obtained. nih.gov This compound was found to crystallize in the triclinic space group P-1. nih.gov The analysis revealed the presence of two molecules in the asymmetric unit and the stabilization of the molecular structure by intramolecular N—H⋯O hydrogen bonds. nih.gov Similarly, for the title compound, one would expect to observe intermolecular N—H⋯N hydrogen bonds between the amine hydrogen and the pyridine nitrogen of an adjacent molecule, a common motif in the crystal structures of aminopyridines. nih.gov

The table below summarizes the crystallographic data for 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, illustrating the type of information obtained from an X-ray diffraction experiment.

Table 2: Crystallographic Data for the Analogous Compound 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀ClN₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4283 (8) |

| b (Å) | 8.9573 (10) |

| c (Å) | 15.4301 (17) |

| α (°) | 89.672 (9) |

| β (°) | 86.252 (9) |

| γ (°) | 78.860 (9) |

| Volume (ų) | 1005.16 (19) |

| Z | 4 |

Data sourced from the crystallographic study of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a prominent chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral sample. A non-racemic sample of a chiral compound will exhibit a CD spectrum, which can be used to determine its enantiomeric purity and, often through comparison with theoretical calculations or reference compounds, its absolute configuration.

For this compound, which exists as a pair of enantiomers due to the chiral center in the thiolan ring, CD spectroscopy would be an invaluable tool. The chromophoric pyridine ring is in close proximity to the chiral center, which would likely lead to a measurable CD signal. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer and can be used to quantify the enantiomeric excess of a sample.

While specific CD data for the title compound is unavailable, studies on other chiral substituted pyridines have demonstrated the utility of this technique. For instance, chiral pyridine-substituted crown ethers exhibit distinct CD spectra that are sensitive to their conformation and complexation with metal ions. Although structurally different, these studies underscore the principle that a chiral environment around a pyridine chromophore can induce a measurable CD response.

Hyphenated Techniques in Chemical Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. ijpsjournal.comrjpn.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to modern analytical chemistry for both qualitative and quantitative analysis. actascientific.comnih.gov

The analysis of this compound would likely employ LC-MS due to its polarity and molecular weight. LC would separate the compound from any impurities or starting materials, and MS would provide mass information for identification and quantification. High-performance liquid chromatography (HPLC) is particularly effective for compounds that are thermolabile or have high molecular weights. actascientific.com

GC-MS could also be a viable technique, potentially after derivatization of the amine group to increase volatility. actascientific.com GC-MS is highly effective for separating volatile and semi-volatile compounds with high resolution. nih.gov

The table below outlines a conceptual analytical method using LC-MS for the analysis of this compound.

Table 3: Conceptual LC-MS Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-500 |

| Expected [M+H]⁺ | m/z 215.05 (for C₉H₁₁ClN₂S) |

Future Research Directions and Unexplored Avenues for 6 Chloro N Thiolan 3 Yl Pyridin 3 Amine

Discovery of Novel Biological Targets and Therapeutic Applications

There is no publicly available information on the biological targets or potential therapeutic applications of 6-chloro-N-(thiolan-3-yl)pyridin-3-amine.

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

Specific synthetic pathways for this compound have not been detailed in published literature.

Advancements in Computational Modeling and Machine Learning for Compound Optimization

No computational models or machine learning-based optimization studies for this compound are available in the scientific literature.

Integration of Chemical Biology and Systems Biology Approaches

There are no existing studies that integrate chemical biology or systems biology approaches to investigate this compound.

Potential Applications Beyond Drug Discovery (e.g., Materials Science, Agrochemicals, Diagnostics)

Exploration of this compound's utility in materials science, agrochemicals, or diagnostics has not been reported.

Development of Advanced Analytical Platforms for In Situ Analysis and Mechanistic Probing

No advanced analytical platforms have been specifically developed or applied for the study of this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.